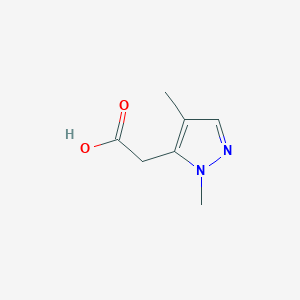

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of modern organic chemistry. evitachem.comtsijournals.com Their unique structural and electronic properties make them indispensable in a vast array of scientific disciplines, from pharmaceuticals to materials science. evitachem.com The synthesis of these complex molecules is a dynamic area of research, with chemists developing innovative strategies such as multicomponent reactions, cascade reactions, and novel catalytic methods to construct these intricate frameworks efficiently. evitachem.comrsc.org These advanced synthetic techniques are crucial for accessing a wide variety of functionalized heterocyclic compounds, which expands the available chemical space for drug discovery and the development of new materials for applications like organic electronics. evitachem.commdpi.com

Foundational Role of the Pyrazole (B372694) Core in Contemporary Molecular Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. hilarispublisher.com This designation stems from its presence in a multitude of biologically active compounds and approved pharmaceutical drugs. nih.gov Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. researchgate.netmdpi.compharmatutor.org The versatility of the pyrazole core allows it to serve as a foundational building block for creating new therapeutic agents. nih.gov Its structural features enable targeted modifications, allowing chemists to fine-tune the pharmacological profiles of new molecules, making it a subject of sustained interest in drug design and discovery. hilarispublisher.comnih.gov

Strategic Integration of Acetic Acid Moieties in Heterocyclic Chemistry

The incorporation of carboxylic acid groups, such as the acetic acid moiety, into heterocyclic structures is a deliberate and strategic approach in molecular design. The carboxyl group is a key functional group that can significantly influence a molecule's physicochemical properties. nih.gov Its ability to participate in hydrogen bonding and ionic interactions can enhance a compound's solubility and bioavailability, which are critical parameters for drug efficacy. Furthermore, the acetic acid moiety can interact with biological targets like enzymes and receptors, modulating the pharmacological activity of the parent molecule. This strategic integration is a common tactic in the development of new pharmaceuticals, aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Current Research Landscape and Academic Interest in (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

While extensive research exists for the broader class of pyrazole derivatives, specific academic literature focusing exclusively on this compound is not widely disseminated. The compound is registered in chemical databases, confirming its identity and basic properties. nih.gov

Academic interest in this specific molecule can be inferred from research on closely related structures. For instance, the 1,4-dimethyl-1H-pyrazol-5-yl core is utilized as a building block in the synthesis of more complex molecules with potential biological activities. Research on various substituted pyrazole derivatives, including those with acetic acid side chains, is an active area of investigation. researchgate.net These studies often explore synthetic methodologies and screen for a range of biological effects, such as antimicrobial and anti-inflammatory activities. tsijournals.comresearchgate.net The synthesis of pyrazole derivatives frequently involves cyclocondensation reactions, and acetic acid is sometimes employed as a catalyst or solvent in these processes. hilarispublisher.comnih.govjocpr.com

The current landscape suggests that while this compound itself is not the subject of widespread, dedicated studies, its structural components are of significant interest to the scientific community. The combination of the proven pyrazole scaffold and the strategically important acetic acid moiety indicates its potential as a candidate for future research in medicinal chemistry and other areas of chemical science.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2O2 |

| PubChem CID | 67530460 |

| --- | --- |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRPUJVMKCTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dimethyl 1h Pyrazol 5 Yl Acetic Acid and Its Analogues

Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of these compounds. Various methods have been developed to construct this heterocyclic core, each with its own advantages and limitations.

Cyclocondensation Reactions of Hydrazine Derivatives with Carbonyl Precursors

A foundational and widely employed method for pyrazole synthesis is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine, such as methylhydrazine, with a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound. nih.govuobaghdad.edu.iq The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. mdpi.com The regioselectivity of the reaction, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, can sometimes be a challenge, potentially leading to a mixture of isomers. researchgate.net

For the synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid, a suitable 1,3-dicarbonyl precursor bearing the necessary methyl and acetic acid functionalities, or their precursors, would be required to react with methylhydrazine.

Table 1: Examples of Carbonyl Precursors in Cyclocondensation Reactions for Pyrazole Synthesis

| Carbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type |

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole |

| β-Ketoester | Phenylhydrazine | 1-Phenyl-5-hydroxypyrazole |

| α,β-Unsaturated Ketone | Methylhydrazine | 1-Methylpyrazoline (requires oxidation) |

| α,β-Unsaturated Aldehyde | Hydrazine Hydrate | Pyrazoline (requires oxidation) |

One-Pot Multi-Component Reaction Strategies for Pyrazole Synthesis

To enhance efficiency and reduce the number of synthetic steps, one-pot multi-component reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis. nih.govnih.govamazonaws.com These reactions combine three or more starting materials in a single reaction vessel to construct the pyrazole ring in a convergent manner. A common MCR approach involves the reaction of an aldehyde, an active methylene compound (such as a β-ketoester or malononitrile), and a hydrazine derivative. researchgate.net This strategy allows for the rapid generation of molecular diversity and is often associated with higher atom economy and reduced waste. nih.govnih.gov For instance, a four-component reaction of an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate can yield highly functionalized pyranopyrazoles. researchgate.net

Microwave-Assisted Synthetic Procedures in Pyrazole Formation

The application of microwave irradiation has significantly accelerated the synthesis of pyrazole derivatives. semanticscholar.orgbeilstein-journals.orgmdpi.comnih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. semanticscholar.orgresearchgate.net The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, as well as multi-component reactions, can be efficiently carried out under microwave irradiation. semanticscholar.orgmdpi.com This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of solvents. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Cyclocondensation | Several hours | Minutes | Often significant |

| Multi-component Reaction | Hours to days | Minutes to an hour | Generally observed |

Application of Ultrasonic Irradiation in Green Pyrazole Synthesis

Ultrasonic irradiation is another green chemistry tool that has been successfully applied to the synthesis of pyrazole derivatives. ijpcbs.comresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound-assisted synthesis of pyrazoles can often be performed at lower temperatures and in shorter reaction times compared to conventional methods, and sometimes even in aqueous media, further enhancing its green credentials. ijpcbs.com

Utilization of Ionic Liquids and Grinding Techniques in Pyrazole Derivative Synthesis

In the pursuit of more environmentally benign synthetic methods, ionic liquids (ILs) and mechanochemical techniques like grinding have gained prominence. mdpi.com Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts, are non-volatile, and can often be recycled. The synthesis of pyrazoles via cyclocondensation or multi-component reactions can be effectively carried out in various ionic liquids.

Grinding techniques, a form of mechanochemistry, offer a solvent-free approach to synthesis. mdpi.com Reactants are ground together, sometimes with a catalytic amount of a solid acid or base, to initiate the reaction. This method is simple, environmentally friendly, and can lead to high yields in a short amount of time. The combination of ionic liquids as catalysts with grinding techniques represents a particularly green and efficient approach to pyrazole synthesis. mdpi.com

Strategies for Introduction and Functionalization of the Acetic Acid Moiety

Once the pyrazole ring is formed, or in some cases concurrently, the acetic acid group must be introduced at the desired position. Several strategies exist for this functionalization.

One common approach is the alkylation of a pre-formed pyrazole with a suitable two-carbon electrophile. For instance, a pyrazole with a free N-H group can be N-alkylated using an ethyl haloacetate followed by hydrolysis of the ester to yield the N-acetic acid derivative. nih.gov Similarly, a C-lithiated or C-magnesiated pyrazole can react with a reagent like ethyl bromoacetate to introduce the acetic acid precursor at a carbon atom of the ring.

Another versatile method is the Vilsmeier-Haack reaction , which introduces a formyl group onto the pyrazole ring. amazonaws.com This aldehyde can then be subjected to various transformations. For example, it can be converted to a hydroxymethyl group via reduction, which is then converted to a chloromethyl group and subsequently cyanated. Hydrolysis of the resulting nitrile furnishes the desired acetic acid moiety. amazonaws.com

The hydrolysis of a pyrazole-acetonitrile derivative is a direct route to the carboxylic acid. The nitrile group can be introduced through various methods, including the substitution of a halogen atom on the pyrazole ring with a cyanide salt.

Finally, direct carboxylation of the pyrazole ring can be achieved by reacting a lithiated pyrazole intermediate with carbon dioxide. This method directly installs the carboxylic acid group, which can then be followed by a reduction and further functionalization to obtain the acetic acid side chain.

Alkylation Reactions for Carboxylic Acid Group Incorporation

Incorporating the acetic acid moiety onto a pyrazole ring can be achieved through a multi-step process starting with a functionalized pyrazole. One such pathway begins with a pyrazole-4-carboxaldehyde, which is first reduced to the corresponding alcohol, (1,3-diphenyl-1H-pyrazol-4-yl)methanol. This alcohol is then converted to a more reactive chloromethyl intermediate, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole amazonaws.com.

This chloromethyl derivative serves as an effective electrophile for an alkylation reaction with a cyanide source, such as sodium cyanide, to yield 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile. The nitrile group is a versatile precursor to a carboxylic acid, which can be obtained through subsequent hydrolysis, typically proceeding through an ester intermediate amazonaws.com. While direct C-alkylation of the pyrazole ring with a haloacetate is another potential route, the aforementioned pathway starting from a carboxaldehyde is a documented strategy amazonaws.commdpi.com. It is important to distinguish this from N-alkylation, which occurs on the nitrogen atoms of the pyrazole ring and is readily achieved using various electrophiles under acidic or basic conditions mdpi.comsemanticscholar.org.

Hydrolysis of Ester Intermediates in Synthesis Pathways

The hydrolysis of an ester to a carboxylic acid is a frequently employed final step in the synthesis of this compound and its analogues. Many synthetic strategies converge on a pyrazolyl acetate or a related unsaturated ester intermediate, which is then saponified amazonaws.comresearchgate.net.

This transformation is typically carried out under basic conditions, for instance, by reacting the ester with sodium hydroxide (NaOH) amazonaws.com. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture then yields the final carboxylic acid. This method is robust and widely applicable for the deprotection of methyl or ethyl esters to furnish the desired acid.

Direct Carboxylation Methods for Acetic Acid Derivatization

Direct carboxylation introduces a carboxyl group (-COOH) directly onto the pyrazole ring. It is a distinct process from introducing an acetic acid group (-CH2COOH). Methods exist for the direct carboxylation of pyrazole rings, which can then theoretically be homologated to the corresponding acetic acid. One notable method involves the use of oxalyl chloride for the carboxylation of pyrazole derivatives researchgate.net. Other strategies for introducing a carboxyl group include the oxidation of corresponding alkyl or formyl groups, the hydrolysis of trichloromethyl derivatives, or reactions involving organolithium intermediates researchgate.net.

These methods yield a pyrazole-carboxylic acid. To obtain the target (pyrazol-5-yl)acetic acid from this intermediate, a chain extension (homologation) reaction, such as the Arndt–Eistert synthesis, would be necessary to insert the required methylene (-CH2-) group between the pyrazole ring and the carboxylic acid function.

Conversion from Carboxaldehydes via Phosphonate Reagents

Pyrazole carboxaldehydes are versatile starting materials that can be converted into the target acetic acid derivatives. A key strategy involves the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a stabilized phosphonate carbanion to convert an aldehyde into an alkene wikipedia.orgalfa-chemistry.comorganic-chemistry.org.

In this pathway, a pyrazole-carboxaldehyde is reacted with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., NaH). This reaction typically produces an (E)-α,β-unsaturated ester, for example, ethyl (E)-3-(pyrazol-yl)acrylate, with high stereoselectivity wikipedia.orgalfa-chemistry.comorganic-chemistry.org. The resulting acrylate ester can then be converted to the final acetic acid derivative in two subsequent steps: first, hydrolysis of the ester group to the acrylic acid (as described in section 2.2.2), followed by the reduction of the carbon-carbon double bond. The reduction can be achieved through methods like catalytic hydrogenation to yield the saturated acetic acid side chain. A related method, the Knoevenagel condensation, can also be used to react the pyrazole aldehyde with an active methylene compound to form a pyrazolyl-acrylic acid derivative amazonaws.com.

Optimization of Reaction Conditions and Synthetic Parameters

The efficiency, selectivity, and yield of synthetic routes to this compound are highly dependent on reaction conditions. The careful selection of catalysts and solvents is paramount for optimizing these outcomes.

Role of Catalysts (e.g., Acidic or Basic Catalysts, DMAP) in Reaction Efficiency

Catalysts play a pivotal role in a wide range of reactions for pyrazole synthesis and functionalization. The choice between acidic, basic, or nucleophilic catalysts can dramatically influence reaction rates and product distribution.

Acidic Catalysts: Simple organic acids like acetic acid are frequently used, often serving as both a catalyst and a solvent. They are effective in condensation reactions for forming the pyrazole ring or for synthesizing fused pyrazole systems nih.govmdpi.comnih.govnih.gov. For instance, the reaction of 5-aminopyrazole with β-diketones proceeds in refluxing acetic acid nih.gov.

Basic Catalysts: Strong bases are essential for generating the nucleophilic ylides required in the Horner-Wadsworth-Emmons reaction. Common bases for this purpose include sodium hydride (NaH), sodium methoxide (NaOMe), and butyllithium (BuLi) organic-chemistry.org.

Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst used in a variety of organic transformations, including esterifications and multi-component reactions researchgate.netwikipedia.org. In esterifications using anhydrides, DMAP reacts with the anhydride to form a highly reactive acetylpyridinium ion, which is then readily attacked by an alcohol wikipedia.org. DMAP has been successfully employed as a catalyst for the synthesis of complex heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and pyrano[2,3-c]pyrazoles, often leading to higher yields and simpler work-up procedures researchgate.netresearchgate.net.

The following table summarizes various catalysts used in the synthesis of pyrazole derivatives:

| Catalyst Type | Example Catalyst | Application in Pyrazole Synthesis | Reference |

|---|---|---|---|

| Acidic | Acetic Acid | Condensation and cyclization reactions | nih.govmdpi.comnih.gov |

| Basic | Sodium Hydride (NaH) | Horner-Wadsworth-Emmons olefination | alfa-chemistry.comorganic-chemistry.org |

| Nucleophilic | 4-(Dimethylamino)pyridine (DMAP) | Multi-component reactions, synthesis of fused pyrazoles | researchgate.netresearchgate.net |

| Other | Iodine | Cyclocondensation of α,β-ethylenic ketones | mdpi.com |

Systematic Studies on Reaction Time and Temperature Parameters

Systematic studies on reaction time and temperature are crucial for optimizing the synthesis of pyrazole derivatives, including this compound and its analogues. These parameters significantly influence reaction rates, product yields, and the formation of impurities.

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, the treatment of acetophenone phenylhydrazone with two moles of a Vilsmeier reagent (prepared from DMF and POCl₃) in DMF requires heating at 70-80°C for 6 hours to yield the corresponding immonium perchlorate, a precursor to 1,3-diarylpyrazole-4-carboxaldehydes hilarispublisher.com. Similarly, a one-pot synthesis of novel pyrazolyl s-triazine derivatives involves refluxing the reaction mixture for 8–12 hours nih.govnih.gov.

Temperature control is also a key factor in directing the outcome of a reaction. A temperature-controlled divergent synthesis method for pyrazoles has been developed where simply adjusting the reaction temperature can lead to different products. For example, one reaction is stirred at 95 °C for 12 hours to obtain the desired pyrazole nih.gov. In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was observed that increasing the reaction temperature to 60 °C led to an improved yield mdpi.com. Conversely, some reactions are efficient at much lower temperatures. The reduction of a 4-formylpyrazole derivative to its corresponding alcohol was conducted at temperatures ranging from 0 °C to room temperature for just 30 minutes amazonaws.com.

Microwave-assisted synthesis and continuous flow processes offer alternatives with significantly reduced reaction times. In a continuous flow synthesis of 1-(4-aminophenyl)-1H-pyrazoles, a reaction temperature of 175 °C with a residence time of only 1.5 minutes resulted in a 91% yield of the nitro-functionalized pyrazole intermediate afinitica.com. For another analogue, achieving full dehydration to form the aromatic pyrazole ring required a higher temperature of 230 °C afinitica.com. These modern techniques demonstrate how precise control of high temperatures and short reaction times can dramatically improve synthetic efficiency.

The following table summarizes the impact of varied time and temperature parameters on the synthesis of different pyrazole analogues.

| Product/Intermediate | Starting Materials | Temperature | Time | Yield | Reference |

| Immonium Perchlorate | Acetophenone phenylhydrazone, DMF-POCl₃ | 70-80°C | 6 h | Not specified | hilarispublisher.com |

| Fused pyrazole-s-triazine derivatives | Hydrazine derivatives, β-dicarbonyl compounds | Reflux | 8-12 h | High | nih.gov |

| 3,5-diphenyl-1H-pyrazole | α,β-alkynic hydrazones | 95°C | 12 h | 83% | nih.gov |

| 5-aryl-3-trifluoromethyl pyrazoles | N′-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | 60°C | Not specified | Improved yield | mdpi.com |

| (1,3-diphenyl-1H-pyrazol-4-yl)methanol | 1,3-diphenyl-4-formylpyrazole | 0°C - rt | 30 min | 70% | amazonaws.com |

| 1-(4-Nitrophenyl)-1H-pyrazole | 1,3-dicarbonyl compound, 4-nitrophenylhydrazine | 175°C | 1.5 min | 91% | afinitica.com |

| 1-(4-Aminophenyl)-3-trifluoromethyl-1H-pyrazole | 1,3-dicarbonyl compound, 4-nitrophenylhydrazine | 265°C | 1 min | 57% | afinitica.com |

Strategies for Enhancing Product Yield and Purity

Enhancing the yield and purity of this compound and its analogues requires careful optimization of several factors, including the choice of catalyst, solvent, and reaction methodology.

Catalysis plays a pivotal role in many pyrazole syntheses. The use of acetic acid as a catalyst has been shown to improve the regioselectivity of cyclocondensation reactions, which is crucial for enhancing the purity of the final product by favoring the formation of one regioisomer over another nih.govmdpi.com. For example, the cyclocondensation of an α,β-ethylenic ketone with phenylhydrazine in acetic acid, using iodine as a co-catalyst, afforded the corresponding 1,3,5-trisubstituted pyrazole in a good yield of 70% nih.gov. In other syntheses, nano-ZnO has been employed as an efficient and environmentally friendly catalyst for preparing 1,3,5-substituted pyrazole derivatives mdpi.com.

The choice of solvent is another critical parameter. The synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazine derivatives can result in a mixture of two regioisomers mdpi.com. It has been suggested that carrying out these reactions in solvents like DMSO or ethanol can improve selectivity and thus purity nih.govmdpi.com. In the synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methanol, a comparative study showed that using THF as a solvent resulted in a better yield and fewer impurities compared to methanol amazonaws.com.

Furthermore, advanced synthetic techniques like microwave irradiation and continuous flow processes can lead to high yields and short reaction times mdpi.comafinitica.com. The use of ultrasonic irradiation is another green approach that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields researchgate.net. These methods often provide better control over reaction parameters, leading to cleaner reactions and higher purity products.

The table below outlines various strategies and their impact on the yield and purity of pyrazole analogues.

| Strategy | Example Reaction | Conditions | Result | Reference |

| Catalyst Selection | Cyclocondensation of α,β-ethylenic ketone with phenylhydrazine | Acetic acid, Iodine | Good yield (70%), improved regioselectivity | nih.gov |

| Catalyst Selection | Condensation of phenylhydrazine with ethyl acetoacetate | Nano-ZnO | Highly efficient, environmentally friendly | mdpi.com |

| Solvent Choice | Reduction of 1,3-diphenyl-4-formylpyrazole | THF (vs. Methanol) | Better yield, fewer impurities | amazonaws.com |

| Solvent Choice | Cyclocondensation of acetylenic ketones | DMSO or Ethanol | Improved regioselectivity | mdpi.com |

| One-Pot Synthesis | Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Five-component reaction in water | Environmentally benign, nearly quantitative yield of intermediate | researchgate.net |

| Green Chemistry | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Ultrasonic irradiation in aqueous ethanol | Good yields, minimized environmental impact | researchgate.net |

Chemical Reactivity and Derivatization Studies of 1,4 Dimethyl 1h Pyrazol 5 Yl Acetic Acid

Transformations Involving the Carboxylic Acid Functionality

The acetic acid side chain is a primary site for chemical modification, readily undergoing reactions typical of carboxylic acids, such as esterification, decarboxylation, and amidation.

The carboxylic acid group of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid can be converted into a variety of ester derivatives through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction toward the formation of the ester product. organic-chemistry.org

Alternative methods for esterification that avoid the use of strong acids and the production of water include the use of coupling reagents. These reactions facilitate the formation of esters under milder conditions. While specific studies detailing the esterification of this compound are not extensively documented, the general reactivity of carboxylic acids suggests that these transformations are readily achievable. The synthesis of related pyrazole-containing esters, such as pinacol esters of 1-alkyl-1H-pyrazolylboronic acids, demonstrates the compatibility of the pyrazole (B372694) scaffold with ester formation conditions. researchgate.netresearchgate.net

Table 1: Representative Esterification Reaction

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl (1,4-dimethyl-1H-pyrazol-5-yl)acetate |

| This compound | Ethanol (C₂H₅OH), DCC, DMAP | Ethyl (1,4-dimethyl-1H-pyrazol-5-yl)acetate |

The removal of the carboxylic acid functionality via decarboxylation represents a key transformation for modifying the acetic acid side chain. For heterocyclic acetic acids, this process can be induced under thermal, acidic, or basic conditions. google.comsemanticscholar.org The reaction proceeds through the loss of carbon dioxide, resulting in a methyl group attached to the pyrazole ring at the C5 position.

Studies on related pyrazole carboxylic acids have demonstrated effective decarboxylation strategies. For instance, pyrazole-4-carboxylic acid derivatives have been successfully decarboxylated under both acidic and alkaline conditions at elevated temperatures. google.com A patent describes the decarboxylation of haloalkyl-substituted pyrazole-4-carboxylic acids in water with a catalytic amount of acid at temperatures ranging from 80°C to 190°C. google.com Alternatively, alkaline decarboxylation can be performed using a base at temperatures between 80°C and 120°C. google.com Furthermore, metal-mediated decarboxylative coupling reactions, such as those using copper salts, provide another pathway for the functionalization and removal of the carboxyl group, as has been demonstrated with other heterocyclic acetic acids. nih.govacs.org

Table 2: General Conditions for Decarboxylation of Pyrazole Carboxylic Acids

| Condition | Reagents | Temperature Range |

|---|---|---|

| Acidic | H₂SO₄ or HCl in water | 70°C - 210°C google.com |

| Alkaline | Base (e.g., NaOH, K₂CO₃) | 50°C - 140°C google.com |

| Metal-Mediated | Copper powder in quinoline | Elevated temperatures |

The synthesis of amides from this compound is a fundamental transformation for creating derivatives with potential biological significance. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. researchgate.net Due to the low reactivity of carboxylic acids themselves, the process requires the use of coupling reagents or conversion of the acid to a more reactive intermediate, such as an acyl chloride. researchgate.netnih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Research on other pyrazole carboxylic acids has shown successful amide synthesis by first converting the acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.gov These methods provide a versatile and efficient means to generate a wide array of amide derivatives.

Table 3: Common Strategies for Amide Formation

| Starting Material | Reagents | Intermediate | Amine | Product |

|---|---|---|---|---|

| This compound | SOCl₂ or (COCl)₂ | (1,4-dimethyl-1H-pyrazol-5-yl)acetyl chloride | R¹R²NH | N,N-disubstituted-2-(1,4-dimethyl-1H-pyrazol-5-yl)acetamide |

| This compound | DCC, HOBt | Activated Ester | R¹R²NH | N,N-disubstituted-2-(1,4-dimethyl-1H-pyrazol-5-yl)acetamide |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and its reactivity is influenced by the substituents present. In this compound, the ring is fully substituted at the N1, C4, and C5 positions, which directs its reactivity.

In this compound, the nitrogen at the N1 position is already substituted with a methyl group. Therefore, it cannot undergo further nucleophilic substitution. However, the lone pair of electrons on the N2 nitrogen atom can act as a nucleophile. Reaction with electrophiles, such as alkyl halides, will not result in substitution but rather in a quaternization reaction. rrbdavc.org This process leads to the formation of a cationic 1,2,4-trimethyl-5-(carboxymethyl)-1H-pyrazolium salt. This transformation changes the electronic properties of the ring, making it more electron-deficient. Direct nucleophilic substitution of the existing N-methyl group is not a feasible reaction pathway under standard conditions.

The pyrazole ring is generally stable to oxidation, but under specific conditions, it can undergo oxidative transformations. The functionalization of pyrazoles through electrooxidation has been explored as a method for creating new derivatives. mdpi.com This approach involves the electrochemical oxidation of the substrate to generate a reactive intermediate that can then engage with other molecules. mdpi.com

While direct oxidative studies on this compound are limited, research on related structures provides insight into potential reactivity. For example, 1,4-disubstituted pyrazolidine-3,5-diones, which share the 1,4-substitution pattern, have been shown to undergo oxidation by air to yield the corresponding 4-hydroxy derivatives. scispace.com This suggests that the pyrazole scaffold, particularly at activated positions, can be susceptible to oxidation, leading to the introduction of new functional groups. The specific outcome of an oxidative reaction would be highly dependent on the oxidant used and the reaction conditions.

Reduction Reactions Leading to Hydrazine and Other Derivatives

The transformation of carboxylic acids and their derivatives into hydrazine-containing compounds is a fundamental strategy in medicinal chemistry for the synthesis of bioactive molecules. For this compound, a key derivative is its corresponding hydrazide, (1,4-dimethyl-1H-pyrazol-5-yl)acetohydrazide. The synthesis of this hydrazide is typically not achieved by direct reduction of the carboxylic acid but rather through a two-step process. First, the carboxylic acid is converted to an ester, such as methyl or ethyl (1,4-dimethyl-1H-pyrazol-5-yl)acetate. This ester then undergoes nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol under reflux, to yield the desired acetohydrazide. nih.govmdpi.com

This pyrazole acetohydrazide serves as a crucial intermediate. The terminal -NH₂ group of the hydrazide is a potent nucleophile, enabling the construction of various derivatives, most notably hydrazones, through condensation reactions with aldehydes and ketones. nih.gov This reactivity is fundamental to the development of conjugates with other bioactive scaffolds.

Construction of Complex Heterocyclic Architectures Utilizing this compound Fragments

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and fragments from this compound are instrumental in building more complex heterocyclic systems.

Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidin-7-ones)

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles recognized for their diverse pharmacological properties. ias.ac.inbme.hu The most common and efficient route to synthesizing the pyrazolo[1,5-a]pyrimidin-7-one core involves the cyclocondensation reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound, such as a β-ketoester (e.g., ethyl acetoacetate) or a malonic ester derivative. semanticscholar.orgnih.gov

The reaction is typically catalyzed by an acid, such as sulfuric acid or acetic acid, and proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. semanticscholar.orgresearchgate.net A fragment from the title compound, specifically a 5-aminopyrazole with the corresponding 1,4-dimethyl substitution pattern, would serve as the key pyrazole-containing precursor in this synthetic strategy. The versatility of the β-dicarbonyl partner allows for a wide range of substituents to be introduced on the pyrimidine ring of the final product.

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product |

| 5-Aminopyrazole Derivative | β-Ketoester | Acetic Acid / H₂SO₄ | Substituted Pyrazolo[1,5-a]pyrimidin-7-one |

| 5-Aminopyrazole Derivative | Diethyl Malonate | Sodium Ethoxide | Substituted Pyrazolo[1,5-a]pyrimidine-5,7-diol |

| 5-Aminopyrazole Derivative | Acetylenic Ester | KHSO₄ / Ultrasound | Substituted Pyrazolo[1,5-a]pyrimidin-7-one |

This table illustrates common synthetic pathways to the pyrazolo[1,5-a]pyrimidine core, where a 5-aminopyrazole fragment is a key reactant. bme.hunih.govresearchgate.net

Integration into Polyheterocyclic Cage Compounds

The incorporation of pyrazole-containing fragments into complex, three-dimensional polyheterocyclic cage compounds is a specialized area of synthetic chemistry. These rigid structures are of interest for their unique conformational properties and potential applications in materials science and host-guest chemistry. However, a review of the current scientific literature indicates that specific studies detailing the integration of this compound or its direct derivatives into polyheterocyclic cage architectures are not extensively documented. The synthesis of such compounds typically requires multi-step sequences involving reactants with precisely oriented functional groups capable of forming multiple rings in a controlled manner. While pyrazole derivatives are widely used in the synthesis of various heterocycles, their specific application as building blocks for cage compounds remains a niche field.

Development of Conjugates with Other Bioactive Scaffolds (e.g., Isatin-Pyrazole Hydrazones)

The conjugation of two or more pharmacophores into a single molecular entity is a powerful strategy for developing new therapeutic agents. Isatin (1H-indole-2,3-dione) is a well-known scaffold with a broad spectrum of biological activities. Molecular hybrids combining a pyrazole ring with an isatin core through a hydrazone linker have been the subject of significant research. nih.govmdpi.comresearchgate.net

The synthesis of these conjugates directly utilizes the (1,4-dimethyl-1H-pyrazol-5-yl)acetohydrazide intermediate discussed previously. The key synthetic step is the condensation reaction between the terminal amino group of the pyrazole acetohydrazide and the ketone group at the C-3 position of an isatin derivative. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to afford the corresponding isatin-pyrazole hydrazone conjugate. nih.govupi.edunih.gov The formation of the hydrazone is confirmed by spectroscopic methods, which show characteristic signals for the hydrazone and isatin NH protons. nih.gov

Researchers have synthesized libraries of these conjugates by varying the substituents on the isatin ring to explore structure-activity relationships.

| Pyrazole Intermediate | Isatin Derivative | Resulting Conjugate |

| Pyrazole-3-carbohydrazide | Substituted Isatins (8a-n) | Isatin-pyrazole hydrazones (PS1-14) |

| (1,4-dimethyl-1H-pyrazol-5-yl)acetohydrazide | Isatin | 2-(1,4-dimethyl-1H-pyrazol-5-yl)-N'-((2-oxoindolin-3-ylidene)acetohydrazide |

| (1,4-dimethyl-1H-pyrazol-5-yl)acetohydrazide | 5-Bromo-isatin | 2-(1,4-dimethyl-1H-pyrazol-5-yl)-N'-((5-bromo-2-oxoindolin-3-ylidene)acetohydrazide |

This table provides examples of the synthesis of isatin-pyrazole hydrazone conjugates, based on established chemical reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 1h Pyrazol 5 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The N-methyl group (N-CH₃) at position 1 would likely appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. The methyl group attached to the pyrazole (B372694) ring at position 4 (C-CH₃) would also produce a singlet, but further upfield, around 2.0-2.3 ppm. The methylene protons (-CH₂-) of the acetic acid side chain are expected to resonate as a singlet around 3.5-3.8 ppm. The lone proton on the pyrazole ring (C3-H) would appear as a singlet in the aromatic region, generally between 7.3 and 7.6 ppm. The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbon of the N-methyl group is anticipated to appear around 35-40 ppm, while the C-methyl carbon should resonate at a higher field, approximately 10-15 ppm rsc.org. The methylene carbon of the acetic acid moiety is expected in the 30-35 ppm range. The pyrazole ring carbons would have characteristic shifts: C3 is expected around 138-142 ppm, C4 (bearing the methyl group) around 110-115 ppm, and C5 (bearing the acetic acid side chain) around 145-150 ppm. The carbonyl carbon (-COOH) of the carboxylic acid would be the most deshielded, appearing significantly downfield in the 170-175 ppm region nih.gov.

| Predicted ¹H NMR Spectral Data | Predicted ¹³C NMR Spectral Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| C3-H | 7.3 - 7.6 (s) | C=O | 170 - 175 |

| N1-CH₃ | 3.7 - 4.0 (s) | C5 | 145 - 150 |

| -CH₂-COOH | 3.5 - 3.8 (s) | C3 | 138 - 142 |

| C4-CH₃ | 2.0 - 2.3 (s) | C4 | 110 - 115 |

| -COOH | >10 (br s) | N1-CH₃ | 35 - 40 |

| -CH₂- | 30 - 35 | ||

| C4-CH₃ | 10 - 15 |

Annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles where the N-H proton can migrate between the two nitrogen atoms, is precluded in this compound due to the methylation at the N1 position researchgate.net. This substitution "fixes" the tautomeric form, simplifying the NMR analysis as only one constitutional isomer is present in solution.

However, the chemical shifts observed in NMR spectroscopy are sensitive to the surrounding environment. Solvent effects can cause significant variations in the positions of resonance signals, particularly for protons involved in hydrogen bonding. For this compound, the chemical shift of the carboxylic acid proton is highly susceptible to the choice of solvent unn.edu.ng. In aprotic, non-polar solvents like CDCl₃, this proton's signal may be less broad and appear at a relatively lower chemical shift. Conversely, in polar, hydrogen-bond accepting solvents like DMSO-d₆, the signal will be broader and shifted significantly downfield due to strong hydrogen bonding with the solvent molecules fu-berlin.deresearchgate.net. The pyrazole ring proton and the methylene protons adjacent to the carboxyl group may also experience smaller, yet noticeable, solvent-induced shifts unn.edu.ng.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Superimposed on this broad band are the C-H stretching vibrations of the methyl and methylene groups, which typically appear between 2850 and 3000 cm⁻¹. A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid dimer. The pyrazole ring itself will give rise to several bands, including C=N and C=C stretching vibrations, which are typically found in the 1450-1600 cm⁻¹ region. Further diagnostic peaks include the C-O stretching and O-H bending vibrations of the carboxylic acid group, which occur in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively nih.govresearchgate.netrsc.org.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C stretch (Pyrazole Ring) | 1450 - 1600 | Medium-Variable |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₀N₂O₂), the calculated exact mass is 154.0742 g/mol . In positive-ion electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to C₇H₁₁N₂O₂⁺, which is 155.0815.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic fragmentation upon ionization. A primary and highly probable fragmentation pathway involves the loss of the carboxyl group, either as a ·COOH radical (loss of 45 Da) or through a rearrangement to lose CO₂ (loss of 44 Da) libretexts.org. Another common fragmentation would be the cleavage of the bond between the methylene group and the pyrazole ring, leading to the formation of a stable pyrazolyl-methyl cation. Further fragmentation of the pyrazole ring itself can also occur, though these pathways are often more complex and depend on the ionization energy researchgate.net.

Predicted Fragmentation Pathways:

[M+H]⁺ → [M+H - H₂O]⁺: Loss of water from the carboxylic acid.

[M+H]⁺ → [M+H - CO₂]⁺: Decarboxylation of the parent ion.

[M+H]⁺ → [C₆H₉N₂]⁺: Loss of the ·COOH radical, followed by protonation.

[M+H]⁺ → [C₅H₇N₂]⁺: Cleavage resulting in the loss of the CH₂COOH group.

X-ray Crystallography for Precise Solid-State Structure Determination

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state spast.org. A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

This technique would verify the planarity of the pyrazole ring, a characteristic feature of aromatic heterocyclic systems. Furthermore, it would reveal the conformation of the acetic acid side chain relative to the ring. Crucially, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid moieties would form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the crystal lattice nih.gov. This analysis provides fundamental data such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) researchgate.netresearchgate.net. Although specific data for the title compound is not available, data for analogous pyrazole derivatives illustrate the type of information obtained researchgate.netspast.orgnih.gov.

| Illustrative Crystallographic Data for a Pyrazole Derivative | |

|---|---|

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.833 |

| b (Å) | 11.722 |

| c (Å) | 12.686 |

| β (°) | 123.41 |

| Volume (ų) | 1344.7 |

| Z (Molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) within a compound. This technique is used to confirm the empirical formula and assess the purity of a synthesized sample. The theoretical elemental composition of this compound, with the molecular formula C₇H₁₀N₂O₂, is calculated from its molecular weight (154.12 g/mol ).

For a pure sample, the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%. This correspondence provides strong evidence for the assigned molecular formula, complementing the structural data obtained from spectroscopic methods nih.govdnu.dp.ua.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.54 |

| Hydrogen (H) | 6.54 |

| Nitrogen (N) | 18.17 |

| Oxygen (O) | 20.75 |

Computational and Theoretical Investigations of 1,4 Dimethyl 1h Pyrazol 5 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electron distribution and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT studies can provide optimized molecular geometries, including bond lengths and angles, as well as electronic properties that govern the molecule's behavior.

To illustrate the type of data obtained from such studies, the following table presents hypothetical DFT-calculated geometric parameters for (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid, based on known values for related structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | N1 | N2 | 1.35 Å | |

| Bond Length | N2 | C3 | 1.33 Å | |

| Bond Length | C3 | C4 | 1.40 Å | |

| Bond Length | C4 | C5 | 1.38 Å | |

| Bond Length | C5 | N1 | 1.37 Å | |

| Bond Angle | C5 | N1 | N2 | 112.0° |

| Bond Angle | N1 | N2 | C3 | 105.0° |

| Bond Angle | N2 | C3 | C4 | 111.0° |

| Bond Angle | C3 | C4 | C5 | 106.0° |

| Bond Angle | C4 | C5 | N1 | 106.0° |

Note: These are representative values and would require specific DFT calculations for this compound for confirmation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For pyrazole (B372694) derivatives, HOMO-LUMO analysis is frequently used to predict their reactivity in chemical reactions and their potential for biological activity. The distribution of HOMO and LUMO densities on the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, it is expected that the HOMO would be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed over the pyrazole ring and the carboxylic acid group.

The following table presents hypothetical HOMO-LUMO energy values and related reactivity descriptors for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Global Hardness (η = (I-A)/2) | 2.65 |

| Chemical Potential (μ = -(I+A)/2) | -3.85 |

| Electrophilicity Index (ω = μ²/2η) | 2.77 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for the target molecule.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, typically a protein or a nucleic acid.

Molecular docking is a key tool in drug discovery for predicting the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the target and then scoring them based on a force field that estimates the binding energy.

Pyrazole derivatives are known to interact with a variety of biological targets. For instance, many pyrazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and various kinases. Docking studies of pyrazole acetic acid derivatives with COX-2 have suggested that the pyrazole ring and the carboxylic acid moiety play crucial roles in binding. The carboxylic acid can form key hydrogen bonds and ionic interactions with positively charged residues in the active site, such as Arginine, while the pyrazole ring can engage in hydrophobic and van der Waals interactions.

A hypothetical docking study of this compound into the active site of a target enzyme might reveal the following interactions:

| Interaction Type | Ligand Group | Target Residue |

| Hydrogen Bond | Carboxylic Acid OH | Serine (Side Chain) |

| Hydrogen Bond | Carboxylic Acid C=O | Arginine (Side Chain) |

| Hydrophobic | Pyrazole Ring | Leucine, Valine |

| Hydrophobic | Methyl Groups | Alanine, Isoleucine |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the acetic acid group relative to the pyrazole ring. Understanding the preferred conformations is crucial as it determines the shape of the molecule and how it can fit into a binding site.

Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search for low-energy conformations. The results of such an analysis can be presented as a potential energy surface, showing the energy of the molecule as a function of one or more torsional angles.

Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between a ligand and its target. Computational methods can estimate binding affinities using various scoring functions in docking programs or more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI). These estimations are valuable in prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity).

For a series of pyrazole derivatives, a QSAR study would involve:

Data Set: A collection of pyrazole compounds with experimentally measured biological activity against a specific target.

Molecular Descriptors: Calculation of a wide range of descriptors for each molecule, which can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Rigorous validation of the model to ensure its predictive power.

While no specific QSAR studies including this compound have been identified, QSAR models have been successfully developed for various classes of pyrazole derivatives to predict their anti-inflammatory, anticancer, and antimicrobial activities. These models can provide valuable insights into the structural features that are important for a particular biological effect. For example, a 3D-QSAR study might generate contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Correlation of Chemical Structure with Observed Biological Effects

The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. The arrangement and nature of substituents on the pyrazole ring can profoundly influence their pharmacological properties, which span a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. researchgate.netrsc.orgmdpi.com For "this compound," the key structural features are the dimethylated pyrazole core and the acetic acid side chain.

The pyrazole ring itself is a crucial pharmacophore, with its two adjacent nitrogen atoms playing a significant role in binding to biological targets. rsc.org The methylation at the N1 and C4 positions of the pyrazole ring in "this compound" is expected to influence its lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with receptor binding sites. excli.de

The acetic acid moiety at the C5 position introduces a carboxylic acid functional group, which is ionizable at physiological pH. This group can participate in hydrogen bonding and electrostatic interactions, potentially enhancing the binding affinity of the molecule to target proteins. nih.gov Structure-activity relationship (SAR) studies on other pyrazole derivatives have often highlighted the importance of acidic functional groups for specific biological activities. nih.gov For instance, in a series of pyrazole-based compounds, the presence and position of a carboxylic acid group were found to be critical for their inhibitory activity against certain enzymes.

While direct experimental evidence for the biological effects of "this compound" is limited, computational approaches can be employed to predict its potential activities based on its structural similarity to other biologically active pyrazoles.

Predictive Modeling for Rational Design of Derivatives with Enhanced Efficacy

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for the rational design of new drug candidates. ej-chem.org By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel, untested molecules. nih.govacs.org

For "this compound," a 2D or 3D-QSAR model could be developed to guide the design of derivatives with enhanced efficacy. This would involve synthesizing a library of analogues with systematic variations in their chemical structure, such as altering the substituents on the pyrazole ring or modifying the acetic acid side chain. The biological activity of these compounds would then be determined experimentally.

The next step would be to calculate a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as their electronic, steric, and hydrophobic properties. shd-pub.org.rs These descriptors, along with the experimental biological activity data, would be used to build a QSAR model. Statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) are commonly employed for this purpose. nih.gov

Once a statistically robust and predictive QSAR model is established, it can be used to predict the biological activity of virtual derivatives of "this compound" before they are synthesized. This in silico screening approach can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency. nih.govmdpi.com Molecular docking simulations can also be used in conjunction with QSAR to visualize the binding of the designed derivatives to their putative biological target and to further refine their design. shd-pub.org.rs

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics that are often difficult to probe experimentally. researchgate.net The synthesis of pyrazole derivatives can be achieved through various routes, and theoretical studies have been instrumental in understanding the underlying mechanisms of these reactions. mdpi.comresearchgate.netmdpi.com

One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. globalresearchonline.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction pathway, identifying the most energetically favorable route and the structures of any intermediates and transition states. researchgate.net Such studies can help to explain the regioselectivity of the reaction, which is often a key challenge in pyrazole synthesis. researchgate.net

Another important synthetic route to pyrazoles is through 1,3-dipolar cycloaddition reactions. mdpi.com Computational studies have been used to investigate the mechanism of these reactions, providing a detailed understanding of the electronic and steric factors that govern their outcome. mdpi.com

For the synthesis of "this compound," theoretical calculations could be employed to investigate potential synthetic routes and to optimize reaction conditions. For example, DFT calculations could be used to compare the feasibility of different synthetic strategies and to identify the most efficient method for its preparation. organic-chemistry.orgnih.gov Furthermore, theoretical studies could provide insights into the reactivity of the molecule itself, predicting its behavior in subsequent chemical transformations.

Electrochemical Studies and Corrosion Inhibition Research through Theoretical Approaches

A growing area of research for pyrazole derivatives is their application as corrosion inhibitors, particularly for steel in acidic environments. qu.edu.qasemanticscholar.org Both experimental and theoretical studies have demonstrated the effectiveness of these compounds in protecting metals from corrosion. bohrium.combohrium.comnih.gov Computational methods, especially DFT and Molecular Dynamics (MD) simulations, have proven to be invaluable in understanding the mechanism of corrosion inhibition at the molecular level. nih.govresearchgate.net

Theoretical studies on pyrazole derivatives as corrosion inhibitors typically involve calculating a range of quantum chemical parameters, such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE), and the dipole moment. nih.govacs.org These parameters are correlated with the inhibition efficiency of the compounds. For example, a higher E HOMO value is often associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion protection. qu.edu.qa

MD simulations can be used to model the adsorption of the inhibitor molecules on the metal surface, providing a dynamic picture of the formation of the protective film. bohrium.comresearchgate.net These simulations can reveal the orientation of the molecules on the surface and the nature of the interactions between the inhibitor and the metal.

For "this compound," theoretical calculations could be used to predict its potential as a corrosion inhibitor. By calculating its quantum chemical parameters and performing MD simulations of its adsorption on a steel surface, it would be possible to assess its likely inhibition efficiency and to understand the mechanism of its protective action. The presence of nitrogen and oxygen atoms, as well as the π-electrons of the pyrazole ring, suggests that this molecule could be an effective corrosion inhibitor. nih.gov

Mechanistic Insights into Biological Activity and Molecular Interactions of 1,4 Dimethyl 1h Pyrazol 5 Yl Acetic Acid Derivatives

Exploration of Specific Molecular Target Interactions

The therapeutic potential of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives is rooted in their ability to specifically interact with and modulate the function of key biological macromolecules, such as enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., MetAP Inhibitors, Aldose Reductase Inhibitors)

Pyrazole-containing compounds have been extensively studied as inhibitors of various enzymes critical to disease pathology. Their mechanism of action often involves binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

Aldose Reductase Inhibitors: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus. units.itnanobioletters.comnih.gov The accumulation of sorbitol, the product of glucose reduction by aldose reductase, leads to osmotic stress and is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy. units.itnanobioletters.comnih.gov Derivatives of acetic acid, including those with heterocyclic scaffolds like pyrazole (B372694), have been identified as potent aldose reductase inhibitors (ARIs). units.itnih.gov For instance, the compound (5-(3-thienyl)tetrazol-1-yl)acetic acid (TAT) has shown significant efficacy in reducing sorbitol accumulation in the sciatic nerve and erythrocytes of diabetic rats. nih.gov The general structure of many ARIs involves an acidic moiety, like the acetic acid group, which interacts with the enzyme's active site. frontierspartnerships.org Molecular docking studies suggest that these inhibitors form stable complexes within the aldose reductase binding site through interactions like hydrogen bonds. nanobioletters.com

Other Enzyme Inhibition: Pyrazole derivatives have demonstrated inhibitory activity against a range of other enzymes. For example, certain pyrazole-based analogs are effective inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for bacterial cell wall synthesis, making it a potential antibiotic target. nih.gov Additionally, various pyrazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, thereby exhibiting anticancer properties. nih.gov

Receptor Modulation Pathways (e.g., CRTh2 Antagonism)

Beyond enzyme inhibition, pyrazole acetic acid derivatives can act as modulators of cell surface receptors. A key example is their role as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).

The CRTh2 receptor, which binds to prostaglandin D2 (PGD2), is expressed on various immune cells, including eosinophils, basophils, and Th2 lymphocytes. dovepress.com Its activation is central to the inflammatory cascade in allergic diseases such as asthma and allergic rhinitis. dovepress.com By blocking this receptor, CRTh2 antagonists can inhibit the activation and recruitment of these inflammatory cells.

High-throughput screening has successfully identified the pyrazole-4-acetic acid substructure as a viable scaffold for CRTh2 receptor antagonists. nih.gov Subsequent optimization of these initial hits has led to the development of compounds with low nanomolar inhibitory activity. nih.gov For instance, various 2-(1H-Pyrazol-4-yl)acetic acids have been synthesized and evaluated, demonstrating a clear structure-activity relationship for CRTh2 antagonism. nih.gov Similarly, thiazoleacetic acid derivatives have also been explored as CRTh2 antagonists, with some compounds showing high binding affinity and full antagonistic effects. nih.gov

Biochemical Pathway Modulation Studies

The interaction of this compound derivatives with specific molecular targets translates into broader effects on complex biochemical pathways, including those governing cell life and death, as well as communal bacterial behavior.

Interruption of Cellular Proliferation Pathways

A significant area of research for pyrazole derivatives is their potential as anticancer agents, owing to their ability to disrupt cellular proliferation. mdpi.com These compounds can interfere with the cell cycle, a tightly regulated process that governs cell division.

Several pyrazole derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase. nih.govtandfonline.com For example, a pyrazole benzene sulfonamide derivative demonstrated significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.gov Another 3,5-diphenylpyrazoline compound was found to cause cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. tandfonline.com This interruption of the cell cycle prevents cancer cells from dividing and proliferating. The mechanism often involves the inhibition of key regulatory proteins like CDKs. nih.gov Molecular docking studies have confirmed that these pyrazole compounds can fit into the binding site of enzymes like CDK2, mimicking the binding mode of known inhibitors. nih.govsemanticscholar.org

Investigations into Apoptosis Induction Mechanisms

In addition to halting proliferation, many pyrazole derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.comresearchgate.net This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often mediated through both the extrinsic and intrinsic pathways.

Studies have shown that treatment with pyrazole derivatives can lead to characteristic morphological changes of apoptosis, such as the formation of apoptotic bodies. researchgate.net Mechanistically, these compounds have been found to modulate the levels of key apoptosis-regulating proteins. This includes decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. semanticscholar.orgresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway. Furthermore, treatment with these compounds often results in the cleavage and activation of executioner caspases, such as caspase-3, caspase-8, and caspase-9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP-1), which are hallmark events in the apoptotic cascade. semanticscholar.orgresearchgate.net For example, certain pyrazole-indole hybrids caused a significant increase in total apoptotic cells (22-27%) compared to controls in HepG2 cells. semanticscholar.org

Influence on Biofilm Formation Processes

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly tolerant to antibiotics. nih.govmdpi.com The acetic acid moiety of the title compound is of particular interest in this context. Acetic acid itself has been shown to be a potent agent against bacterial biofilms. nih.govnih.gov

Research has demonstrated that acetic acid can effectively eradicate mature biofilms of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.gov A 1.0% solution of acetic acid, for instance, was able to completely eradicate biofilms of these pathogens. nih.gov Acetic acid can also act as a volatile signal that stimulates biofilm formation in some bacteria, such as Bacillus subtilis. nih.govresearchgate.net It appears to function as a quorum-sensing-like signal, coordinating the development of these complex bacterial communities. nih.gov The presence of acetic acid can enhance the expression of genes responsible for producing the biofilm matrix. researchgate.net While studies on this compound itself are specific, the known anti-biofilm and signaling properties of acetic acid suggest a potential role for its derivatives in modulating bacterial biofilm processes. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is crucial for understanding how molecular modifications influence their biological and pharmacological activities. Although specific SAR data for this exact scaffold is not extensively detailed in publicly available literature, general principles derived from broader studies on pyrazole-containing compounds can provide significant mechanistic insights. These principles guide the rational design of new analogues with improved potency and selectivity.

Impact of Substituent Modifications on Bioactivity Profiles

The bioactivity of pyrazole derivatives is highly sensitive to the nature and position of various substituents on the pyrazole core and its associated side chains. For the this compound scaffold, key positions for modification include the N1-methyl group, the C4-methyl group, and the acetic acid side chain at C5.

C4-Position Substitution: The methyl group at the C4 position is also a critical determinant of bioactivity. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. nih.gov This position is often a key site for introducing diversity into pyrazole libraries. The size and electronic properties of the substituent at C4 can modulate the electronic characteristics of the entire pyrazole ring system. For instance, replacing the methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups can significantly alter the compound's interaction with target enzymes or receptors. rsc.org

C5-Acetic Acid Side Chain: The acetic acid moiety at the C5 position is a key pharmacophoric feature, often responsible for forming crucial interactions with biological targets, such as hydrogen bonds or ionic interactions with amino acid residues in an active site. nih.gov Modifications to this side chain can profoundly impact potency and selectivity. For example, esterification or amidation of the carboxylic acid can alter the compound's polarity and ability to act as a hydrogen bond donor or acceptor. The length and flexibility of the linker between the pyrazole core and the acidic group are also important variables.

To illustrate the potential impact of these modifications, the following table outlines hypothetical bioactivity trends based on general SAR principles for pyrazole derivatives:

| Modification Site | Substituent | Predicted Impact on Bioactivity | Rationale |

| N1-Position | Larger Alkyl Groups | Potentially decreased activity | Steric hindrance at the binding site. |

| Aryl Groups | Variable; potential for new interactions | Could introduce beneficial pi-stacking or hydrophobic interactions. | |

| C4-Position | Hydrogen | May alter electronic properties | Removal of the methyl group could affect ring electronics and steric profile. |

| Electron-Withdrawing Groups (e.g., -Cl, -F) | Potentially increased potency | Can enhance binding affinity through specific halogen bonding or by modifying the acidity of the pyrazole ring. rsc.org | |

| C5-Side Chain | Esterification of Acetic Acid | Generally decreased activity for targets requiring a free carboxylate | Masks a key interacting group. May be useful as a prodrug strategy. |

| Amidation of Acetic Acid | Variable; depends on the amine | Can introduce new hydrogen bonding opportunities and alter solubility. |

Principles Guiding Design for Enhanced Selectivity and Potency

The rational design of more potent and selective derivatives of this compound involves a multi-faceted approach that considers the topology and chemical environment of the target's binding site.

Exploiting Target-Specific Pockets: A primary strategy for enhancing selectivity is to design molecules that can interact with specific, less-conserved regions of the target protein. For example, if the target has a hydrophobic pocket adjacent to the binding site of the pyrazole core, extending the C4-methyl group into a larger hydrophobic moiety could increase both potency and selectivity over related proteins that lack this pocket. nih.gov

Bioisosteric Replacement: Another powerful design principle is the use of bioisosteres to replace certain functional groups. For the acetic acid moiety, bioisosteres such as tetrazoles or hydroxamic acids could be considered. nih.gov These groups can mimic the acidic properties of the carboxylic acid while potentially offering improved metabolic stability or different interaction geometries. Similarly, the methyl groups on the pyrazole ring could be replaced with other small alkyl groups or cyclopropyl rings to probe steric and conformational effects.

The following table summarizes key design principles for enhancing the selectivity and potency of pyrazole-based compounds:

| Design Principle | Strategy | Expected Outcome |